![molecular formula C7H9ClN2 B1352379 (3-Chlorobenzyl)hydrazine CAS No. 51421-12-6](/img/structure/B1352379.png)
(3-Chlorobenzyl)hydrazine
Overview
Description
Synthesis Analysis
Benzyl halides, such as (3-Chlorobenzyl)hydrazine, are widely used as alkylation reagents in drug synthesis . A simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances . 1-(4-Nitrophenyl) piperazine (4-NPP) was selected as a new derivatization reagent because it shifted well the benzyl halides derivatives away to the near visible range .Molecular Structure Analysis
The molecular structure of (3-Chlorobenzyl)hydrazine is represented by the SMILES stringNNCC1=CC=CC(Cl)=C1.[H]Cl
. The InChI key for this compound is CFIYHIGETXHGFM-UHFFFAOYSA-N
. Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis
(3-Chlorobenzyl)hydrazine is a solid substance . Its molecular weight is 193.07 . The empirical formula is C7H10Cl2N2 .Scientific Research Applications
Antimicrobial Activity
Hydrazide–hydrazone derivatives, which include compounds like (3-Chlorobenzyl)hydrazine , have been studied for their potential as antimicrobial agents. These compounds attract attention due to their azomethine group (–NH–N=CH–), which is connected with a carbonyl group, responsible for various pharmaceutical applications .
Pharmaceutical Applications
The structure of (3-Chlorobenzyl)hydrazine allows for the synthesis of different heterocyclic compounds. Indole derivatives, for example, have shown biological potential, including cytotoxicity against selected human cancer cell lines . This suggests that (3-Chlorobenzyl)hydrazine could be used in the development of anticancer agents.
Safety and Hazards
properties
IUPAC Name |
(3-chlorophenyl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWGHTUFBHAOHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428456 | |
Record name | (3-chlorobenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorobenzyl)hydrazine | |
CAS RN |
51421-12-6 | |
Record name | (3-chlorobenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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